molecular formula C19H13N3O3S2 B2495152 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide CAS No. 849116-90-1

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B2495152
CAS No.: 849116-90-1
M. Wt: 395.45
InChI Key: CBCRNBSXMCAQAC-UHFFFAOYSA-N
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Description

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a useful research compound. Its molecular formula is C19H13N3O3S2 and its molecular weight is 395.45. The purity is usually 95%.
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Properties

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3S2/c23-18(12-1-3-13-17(8-12)27-10-20-13)22-19-21-14(9-26-19)11-2-4-15-16(7-11)25-6-5-24-15/h1-4,7-10H,5-6H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCRNBSXMCAQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound and related derivatives, focusing on their potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from 2,3-dihydro-1,4-benzodioxane derivatives. The procedure often includes:

  • Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving thioamide precursors.
  • Substitution Reactions : The introduction of various substituents on the benzothiazole ring to enhance biological activity.
  • Characterization Techniques : Compounds are characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm their structures.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives. For instance:

  • Cell Cycle Arrest : Some derivatives have been shown to induce G2/M phase arrest in cancer cell lines by inhibiting tubulin polymerization. This mechanism is crucial for disrupting mitotic spindle formation and chromosome segregation .
  • Cytotoxicity Assays : this compound has demonstrated cytotoxic effects against various tumor cell lines with IC50 values in the micromolar range. For example, compounds derived from this structure exhibited GI50 values ranging from 0.19 to 83.1 mM against different cancer cell lines .

Antimicrobial Activity

The compound also shows promising antimicrobial properties:

  • Inhibition Studies : It has been evaluated against bacterial strains such as Staphylococcus aureus and Escherichia coli, exhibiting comparable or superior activity compared to standard antibiotics like norfloxacin .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of benzothiazole derivatives:

Substituent PositionEffect on Activity
Para position on benzothiazoleIncreased lipophilicity and cytotoxicity
Meta positionReduced binding affinity to DNA
Electron-withdrawing groups (e.g., Cl/Br)Enhanced anticancer activity

These modifications can significantly influence the compound's pharmacological profile.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of various benzothiazole derivatives, one compound demonstrated over 90% growth inhibition in leukemia cell lines. This efficacy was attributed to its ability to disrupt microtubule dynamics .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antibacterial properties of synthesized thiazolidinone derivatives containing the benzodioxane ring system. Some compounds displayed remarkable activity against Aspergillus niger and Candida albicans, indicating potential for antifungal applications .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. The initial steps often include the formation of thiazole and benzothiazole derivatives through condensation reactions involving appropriate thioketones and amines. Characterization is usually performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm the structure of the synthesized compounds .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. Compounds similar to this compound have shown significant activity against various strains of bacteria and fungi. For instance, derivatives have been reported to exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium . This suggests that such compounds could serve as valuable scaffolds for developing new antimicrobial agents.

Anticancer Potential

The anticancer activity of thiazole derivatives has also been a focus of research. Studies indicate that certain structural modifications can enhance their effectiveness against cancer cell lines such as Caco-2 and A549. For example, specific substitutions on the thiazole ring have been linked to increased cytotoxicity and reduced viability of cancer cells . This positions this compound as a candidate for further investigation in cancer therapeutics.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases . This property could be particularly beneficial in developing therapies for conditions characterized by chronic inflammation.

Antimicrobial Efficacy Study

A study conducted on thiazole derivatives demonstrated their efficacy against resistant bacterial strains. The results indicated that modifications to the thiazole structure significantly influenced antimicrobial activity. For instance, compounds with specific halogen substitutions showed enhanced potency against Gram-positive bacteria .

CompoundMIC (µg/mL)Activity Against
Compound A1MRSA
Compound B2VRE
Compound C4Candida auris

Anticancer Activity Assessment

In vitro studies assessed the anticancer effects of various thiazole derivatives on Caco-2 cells. The findings revealed that certain substitutions led to a notable decrease in cell viability compared to control groups.

Compound% Cell ViabilityCell Line
Compound D27.2%Caco-2
Compound E55.4%A549

Q & A

Q. What are the standard synthetic routes for N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide?

The synthesis typically involves coupling 1,3-benzothiazole-6-carboxylic acid with a functionalized thiazole intermediate. For analogous compounds, key steps include:

  • Step 1 : Preparation of the thiazole core (e.g., 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine) via cyclization reactions.
  • Step 2 : Activation of the carboxylic acid group using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
  • Step 3 : Amide bond formation between the activated acid and the thiazole amine.

Q. Critical Parameters :

ParameterTypical Range
SolventDichloromethane (DCM)
Temperature0–25°C (room temp.)
Reaction Time12–24 hours
Yield OptimizationPurification via column chromatography

Q. What analytical techniques are essential for characterizing this compound?

Rigorous characterization requires:

  • Nuclear Magnetic Resonance (NMR) : To confirm regiochemistry and purity (e.g., ¹H/¹³C NMR for aromatic protons and carbonyl groups).
  • High-Performance Liquid Chromatography (HPLC) : For assessing purity (>95% is standard for biological assays) .
  • Mass Spectrometry (MS) : To verify molecular weight (e.g., ESI-MS for accurate mass determination).
  • Infrared Spectroscopy (IR) : To identify functional groups like amide C=O stretches (~1650–1700 cm⁻¹) .

Advanced Research Questions

Q. How can statistical experimental design optimize the synthesis of this compound?

Design of Experiments (DoE) methodologies, such as response surface modeling or factorial design, can systematically optimize reaction parameters. For example:

  • Variables : Temperature, solvent polarity, catalyst concentration.
  • Response Metrics : Yield, purity, reaction time.
  • Case Study : A 2³ factorial design for a similar benzothiazole derivative reduced reaction time by 40% while maintaining >90% yield .
  • Computational Support : Tools like quantum chemical calculations predict reaction pathways, guiding experimental condition selection .

Q. How do structural modifications influence the compound’s biological activity?

Structure-Activity Relationship (SAR) studies on analogous compounds reveal:

  • Benzodioxin Moiety : Enhances metabolic stability due to electron-rich aromatic systems.
  • Thiazole Ring : Critical for target binding (e.g., kinase inhibition). Fluorination at specific positions improves bioavailability .
  • Amide Linker : Modulating steric bulk (e.g., replacing methyl with ethyl groups) affects binding affinity.

Q. How can contradictions in biological data (e.g., varying IC₅₀ values across studies) be resolved?

  • Assay Validation : Ensure consistency in assay conditions (e.g., pH, temperature, cell line).
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers.
  • Structural Confirmation : Re-characterize compounds from conflicting studies to rule out batch variability or degradation .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

  • ADME Prediction : Tools like SwissADME or Molinspiration estimate logP, solubility, and permeability. For example:
    • logP : ~3.2 (suggests moderate lipophilicity).
    • H-Bond Donors : 1 (amide NH).
  • Docking Studies : Molecular docking into target proteins (e.g., HDAC6) identifies binding poses and guides lead optimization .

Methodological Notes

  • Synthesis Optimization : Use gradient HPLC to monitor intermediates and minimize side products.
  • Biological Testing : Pair in vitro assays (e.g., enzyme inhibition) with in vivo models (e.g., xenografts) for translational relevance.
  • Data Reproducibility : Archive reaction conditions and spectral data in open-access repositories (e.g., PubChem) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.